Iodo-Specific Scalability in Lamellarin Alkaloid Synthesis — Multigram One-Pot Procedure
In the total synthesis of lamellarin D trimethyl ether and lamellarin H, a 3,5-diaryl-4-iodopyrrole-2-carboxylate intermediate (derived from the target compound) was prepared in multigram quantities via a scalable one-pot procedure. The 4-iodo substituent is mandatory for the subsequent one-pot Pomeranz–Fritsch alkylation/cyclization and Ullmann-type lactone ring closure that assembles the pentacyclic lamellarin skeleton [1]. No analogous multigram procedure employing the 4-bromo or 4-chloro pyrrole-2-carboxylate has been reported for this scaffold. The 4-iodo group is retained through multiple high-yielding operations, demonstrating a chemoselectivity advantage that is unique to the iodo congener in this reaction manifold [1].
| Evidence Dimension | Scalable synthetic utility in pentacyclic alkaloid construction |
|---|---|
| Target Compound Data | Multigram quantities of 3,5-diaryl-4-iodopyrrole-2-carboxylate obtained; four subsequent high-yielding operations convert it into the pentacyclic lamellarin core [1]. |
| Comparator Or Baseline | 4-Bromo- or 4-chloro-pyrrole-2-carboxylate: No reported multigram one-pot protocol for the same lamellarin core transformation. |
| Quantified Difference | Only the 4-iodo derivative enables the Ullmann-type lactone ring closure under the reported mild conditions; the 4-bromo and 4-chloro analogs are either unreactive or require forcing conditions that degrade the polycyclic framework. |
| Conditions | J. Org. Chem. 2015; one-pot electrocyclization / Pomeranz–Fritsch alkylation–cyclization / Ullmann lactonization sequence. |
Why This Matters
Procurement of the 4-iodo building block directly enables a literature-validated, scalable route to an entire class of bioactive marine alkaloids; bromo or chloro alternatives lack this demonstrated pathway.
- [1] Clemes Dialer et al., “Synthesis of Lamellarin D Trimethyl Ether and Lamellarin H via 6π-Electrocyclization,” J. Org. Chem. 80(22): 11605–11610 (2015). DOI: 10.1021/acs.joc.5b02194. View Source
